n-propanoyl mannosamine
Description
Contextualization of Metabolic Glycan Engineering (MGE) in Glycobiology Research
Metabolic Glycan Engineering (MGE) has emerged as a powerful technique for the study and manipulation of glycans, the complex sugar structures that adorn cell surfaces and proteins. researchgate.netacs.org This method allows for the introduction of synthetic monosaccharides into the natural biosynthetic pathways of cells, resulting in the expression of modified glycoconjugates. researchgate.netacs.org
Principles and Methodological Foundations of Glycan Engineering
The fundamental principle of MGE lies in the inherent flexibility of the cellular machinery responsible for glycan biosynthesis. nih.govnih.gov Cells are supplied with synthetic monosaccharide precursors that are structurally similar to their natural counterparts but contain a subtle chemical modification. researchgate.netacs.org The cellular enzymes recognize these analogues and incorporate them into growing glycan chains. researchgate.netacs.org This process effectively "engineers" the cell's glycans, allowing researchers to introduce novel functionalities. researchgate.netacs.org
A key advantage of MGE is that it is a non-genetic approach, meaning it does not involve altering the cell's DNA. nih.gov This makes it a versatile and relatively safe method for modifying cell surfaces. nih.gov The technique is broadly applicable across various cell types and even in whole organisms. jove.com The process is also reversible, as the modified glycans are naturally turned over and replaced with native structures once the synthetic precursor is removed. nih.gov
Role of Synthetic Monosaccharide Analogues in Modulating Glycoconjugate Expression
Synthetic monosaccharide analogues are the cornerstone of MGE, serving as the tools to modulate the expression of glycoconjugates. biorxiv.orgmdpi.com By introducing these analogues, researchers can achieve several outcomes:
Introduce Chemical Reporters: Analogues can carry "chemical reporter" groups like azides or ketones. researchgate.netacs.org These reporters can then be selectively targeted with bioorthogonal "click" chemistry reactions, allowing for the visualization, tracking, and isolation of specific glycans. researchgate.net
Alter Glycan Structure and Function: The incorporation of analogues can directly alter the physical and chemical properties of glycans. This can, in turn, influence a wide range of biological processes that are mediated by glycan interactions, such as cell adhesion, signaling, and immune responses. biorxiv.orgcreative-biolabs.com
Probe Biosynthetic Pathways: The ability of the cellular machinery to process different analogues provides valuable insights into the substrate specificity and tolerance of the enzymes involved in glycosylation. biorxiv.org
N-Propanoyl Mannosamine (B8667444) (ManNProp) as a Key N-Acetyl-D-Mannosamine (ManNAc) Analogue
Among the various synthetic monosaccharide analogues used in MGE, N-propanoyl mannosamine (ManNProp) holds a significant position as a key analogue of N-acetyl-D-mannosamine (ManNAc), the natural precursor for sialic acid biosynthesis. biorxiv.orgbiorxiv.org
Historical Development and Pioneering Investigations of ManNProp Metabolism
The groundwork for using ManNProp in MGE was laid in the early 1990s. Pioneering studies demonstrated that ManNProp could be administered to living organisms, where it would be metabolized and incorporated into sialic acids, the terminal sugars on many cell surface glycoconjugates. biorxiv.orgbiorxiv.orgnih.gov A landmark 1992 study by Reutter and coworkers showed that after injecting rats with N-propanoyl-D-mannosamine, the corresponding modified sialic acid, N-propanoylneuraminic acid (Neu5Prop), could be detected in the liver, confirming its metabolic processing in a living system. biorxiv.orgbiorxiv.orgrsc.org
These early investigations were crucial in establishing the principle that the sialic acid biosynthetic pathway is permissive to N-acyl side chain modifications of its precursor, ManNAc. rsc.orgresearchgate.net This opened the door for the development and use of a wide range of ManNAc analogues to modulate cell surface sialylation. researchgate.net
Differentiation from Natural ManNAc and other N-acyl ManNAc Analogues
ManNProp is structurally very similar to the natural precursor, N-acetyl-D-mannosamine (ManNAc), differing only by the presence of an extra methylene (B1212753) group in its N-acyl side chain (a propanoyl group instead of an acetyl group). oup.com This subtle difference is key to its utility. While being recognized and processed by the cellular machinery, the resulting N-propanoylneuraminic acid (Neu5Prop) on the cell surface can alter the biological functions of sialoglycoconjugates. oup.com
Compared to other N-acyl ManNAc analogues with longer acyl chains, such as N-butanoyl-D-mannosamine (ManNBut) or N-pentanoyl-D-mannosamine (ManNPent), ManNProp represents a more conservative modification. researchgate.net Studies have shown that the length of the N-acyl chain can influence the efficiency of metabolic incorporation and the resulting biological effects. For instance, while ManNProp, ManNBut, and ManNPent are all incorporated into cell surface glycoconjugates, they can have different impacts on processes like viral binding. nih.govrsc.org Research has also indicated that ManNProp can stimulate the proliferation of certain immune cells, an effect not necessarily shared by other analogues. oup.com
The table below summarizes key research findings related to the metabolic processing and effects of ManNProp and other ManNAc analogues.
| Analogue | Key Research Finding | Reference(s) |
| N-propanoyl-D-mannosamine (ManNProp) | Metabolized in vivo to N-propanoylneuraminic acid (Neu5Prop) and incorporated into glycoproteins. nih.gov Can alter the N-glycan profile of cells and increase the expression of certain glycan epitopes. nih.govnih.gov Stimulates the proliferation of astrocytes and microglia. nih.gov | nih.govnih.govnih.govnih.gov |
| N-butanoyl-D-mannosamine (ManNBut) | Can be incorporated into cell surface glycoconjugates, leading to the formation of N-butanoylneuraminic acid. rsc.org Has been shown to inhibit the attachment of polysialic acid to the neural cell adhesion molecule (NCAM). biorxiv.org | biorxiv.orgrsc.org |
| N-pentanoyl-D-mannosamine (ManNPent) | Shown to alter contact-dependent inhibition of cell growth and modulate viral binding to the cell surface. biorxiv.org | biorxiv.org |
| N-acetyl-D-mannosamine (ManNAc) | The natural precursor for sialic acid biosynthesis. biorxiv.org Used as a control in many MGE studies. nih.gov | biorxiv.orgnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO6 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6+,7-,8-,9?/m1/s1 |
InChI Key |
RTEOJYOKWPEKKN-TVCQNHEDSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Canonical SMILES |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Biosynthetic Conversion and Cellular Integration of N Propanoyl Mannosamine
Intracellular Metabolism of ManNProp to N-Propanoyl Neuraminic Acid (Neu5Prop)
Once inside the cell, N-propanoyl mannosamine (B8667444) is processed by the same enzymatic machinery that synthesizes N-acetylneuraminic acid. oup.com The pathway demonstrates significant promiscuity, tolerating the substitution of the natural N-acetyl group with an N-propanoyl group, which contains just one additional methylene (B1212753) group. researchgate.net This metabolic conversion has been demonstrated both in vitro and in vivo. oup.comnih.gov Studies in rats have shown that administration of ManNProp leads to the incorporation of N-propanoyl neuraminic acid into both membrane and serum glycoproteins. nih.gov The successful conversion relies on a series of enzymatic steps that ultimately transform the mannosamine precursor into its activated sialic acid form, ready for integration into glycans. oup.com
The established sialic acid biosynthetic pathway is a cytosolic process that begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. nih.gov When cells are supplied with exogenous ManNProp, it enters this pathway and serves as a substrate for the subsequent enzymatic reactions, effectively competing with the endogenous ManNAc. oup.com
The key steps involving the conversion of ManNProp are:
Phosphorylation: ManNProp is first phosphorylated to N-propanoyl mannosamine 6-phosphate (ManNProp-6-P). This reaction is catalyzed by the N-acetylmannosamine kinase (MNK) activity of the bifunctional enzyme GNE/MNK. oup.comnih.gov
Condensation: The newly formed ManNProp-6-P undergoes a condensation reaction with phosphoenolpyruvate (B93156) (PEP). This step is catalyzed by N-acetylneuraminic acid-9-phosphate synthase (NANS), resulting in the formation of N-propanoyl neuraminic acid 9-phosphate (Neu5Prop-9-P).
Dephosphorylation: The phosphate (B84403) group at the C-9 position of Neu5Prop-9-P is removed by a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), to yield Neu5Prop.
Activation: In the nucleus, Neu5Prop is activated by CMP-sialic acid synthetase (CMAS), which attaches a cytidine (B196190) monophosphate (CMP) moiety to the sialic acid, forming CMP-N-propanoyl neuraminic acid (CMP-Neu5Prop). nih.gov This activated sugar nucleotide is the donor substrate for sialyltransferases.
Glycosylation: Finally, CMP-Neu5Prop is transported into the Golgi apparatus, where sialyltransferases catalyze the transfer of the Neu5Prop residue to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids. oup.com
This metabolic route demonstrates that the enzymatic checkpoints of the sialic acid pathway can accommodate the slightly larger N-propanoyl group, leading to the successful biosynthesis and cell-surface expression of unnatural sialoglycoconjugates. researchgate.netscispace.com
The successful conversion of ManNProp to Neu5Prop and its subsequent incorporation into glycans hinges on the substrate tolerance, or "promiscuity," of the key enzymes in the sialic acid biosynthetic pathway. While these enzymes are optimized for their natural substrates, they exhibit a degree of flexibility that allows them to process analogs like ManNProp. researchgate.netscispace.com
The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK) catalyzes the first two committed steps in sialic acid biosynthesis. researchgate.netnih.gov While the epimerase function converts UDP-GlcNAc to ManNAc, it is the kinase domain (MNK) that is crucial for processing exogenous ManNProp. uniprot.orguniprot.org The MNK domain phosphorylates ManNProp at the 6-position to generate ManNProp-6-phosphate. oup.comnih.gov
| Substrate | Relative Kinase Activity (%) | N-Acyl Group Structure |
|---|---|---|
| N-Acetylmannosamine (ManNAc) | 100 | -COCH₃ |
| N-Propanoylmannosamine (ManNProp) | ~85 | -COCH₂CH₃ |
| N-Butanoylmannosamine (ManNBut) | ~60 | -CO(CH₂)₂CH₃ |
| N-Pentanoylmannosamine (ManNPent) | ~40 | -CO(CH₂)₃CH₃ |
Note: The values in Table 1 are representative estimates based on qualitative descriptions in the literature indicating that kinase activity decreases with increasing N-acyl chain length. scispace.com
Following phosphorylation, N-propanoylmannosamine-6-phosphate serves as a substrate for N-acetylneuraminic acid synthase (NANS), also known as Neu5Ac-9-phosphate synthase. This enzyme catalyzes the condensation of the mannosamine-6-phosphate derivative with phosphoenolpyruvate (PEP) to form the corresponding 9-phosphate sialic acid. The ability of NANS to process N-propanoylmannosamine-6-phosphate is a testament to its substrate promiscuity. This tolerance allows for the synthesis of N-propanoylneuraminic acid-9-phosphate, which is the direct precursor to the unnatural sialic acid.
N-acetylneuraminic acid aldolase (B8822740) (NAL), also known as sialic acid aldolase, primarily catalyzes the reversible cleavage of Neu5Ac into pyruvate (B1213749) and ManNAc. researchgate.net While its main physiological role is catabolic, the reversible nature of the reaction means it can also synthesize sialic acids from mannosamine derivatives and excess pyruvate. researchgate.net The enzyme exhibits broad substrate specificity for the N-acyl group. It has been demonstrated that bacterial homologues of this enzyme are quite permissive and can utilize various N-acyl mannosamines, including ManNProp, to synthesize the corresponding sialic acids. scispace.com This provides a potential alternative or supplementary route for the formation of Neu5Prop within the cell, bypassing the GNE/MNK and NANS-catalyzed steps, although the primary anabolic pathway is generally considered to proceed via phosphorylation and condensation.
The final step in the integration of the unnatural sialic acid is its transfer from the activated donor, CMP-Neu5Prop, onto the terminal positions of glycan chains. This reaction is catalyzed by a family of enzymes known as sialyltransferases, which are located in the Golgi apparatus. nih.govresearchgate.net These enzymes recognize the CMP-sialic acid donor substrate and transfer the sialic acid moiety to an acceptor oligosaccharide. nih.gov
Sialyltransferases have been shown to successfully utilize CMP-Neu5Prop as a donor substrate, albeit sometimes with different kinetics compared to the natural donor, CMP-Neu5Ac. nih.gov The ability of these enzymes to process the modified donor is crucial for the display of Neu5Prop on the cell surface. The promiscuity of sialyltransferases allows for the completion of the metabolic glycoengineering process, resulting in the formation of glycoproteins and glycolipids decorated with the unnatural N-propanoyl sialic acid. researchgate.net
| Donor Substrate | Typical Acceptor | Linkage Formed | Relative Transfer Efficiency |
|---|---|---|---|
| CMP-Neu5Ac | Galactose | α2,3 or α2,6 | High |
| CMP-Neu5Prop | Galactose | α2,3 or α2,6 | Moderate to High |
| CMP-Neu5But | Galactose | α2,3 or α2,6 | Moderate |
| CMP-Neu5Gc | Galactose | α2,3 or α2,6 | High |
Note: The efficiencies in Table 2 are generalized from findings that sialyltransferases can utilize various N-acyl modified CMP-sialic acids, with efficiency generally decreasing as the acyl chain length increases. scispace.com
Enzymatic Promiscuity and Substrate Specificity of Key Enzymes
Incorporation of Neu5Prop into Cellular Glycoconjugates
The cellular machinery responsible for glycosylation incorporates N-propanoyl neuraminic acid into a variety of complex carbohydrates, effectively remodeling the cell surface with this unnatural sugar. This process, known as metabolic glycoengineering, has been demonstrated in various cell types and in vivo models.
Expression in N-Linked and O-Linked Glycoproteins
N-propanoyl neuraminic acid has been shown to be incorporated into both membrane-bound and secreted glycoproteins. nih.gov These complex macromolecules play critical roles in a myriad of cellular processes, including cell adhesion, signaling, and immune recognition. The terminal positions of glycan chains on glycoproteins are frequently capped with sialic acids, and the introduction of Neu5Prop in these positions can modulate the protein's function and interactions.
While direct comparative studies detailing the preferential incorporation of Neu5Prop into either N-linked or O-linked glycans are limited, the general incorporation into glycoproteins suggests that sialyltransferases responsible for modifying both types of glycans can utilize CMP-Neu5Prop as a substrate. N-linked glycans are attached to asparagine residues, while O-linked glycans are attached to serine or threonine residues. The presence of Neu5Prop on these structures would alter their biophysical properties, such as charge and hydrophobicity, which could, in turn, affect protein folding, stability, and receptor-binding activities.
Integration into Glycolipids (Gangliosides)
Research has confirmed the successful integration of N-propanoyl neuraminic acid into glycolipids, specifically gangliosides. Gangliosides are sialic acid-containing glycosphingolipids predominantly found in the plasma membrane of vertebrate cells and are particularly abundant in the nervous system.
In various cancer cell lines, feeding with this compound has led to the biosynthesis and cell surface expression of gangliosides containing N-propanoyl neuraminic acid. For instance, studies have shown that peracetylated this compound (Ac4ManNProp) is efficiently metabolized to the corresponding GM3 ganglioside analog. The GM3 ganglioside is a simple monosialylated ganglioside that serves as a precursor for more complex gangliosides. The incorporation of Neu5Prop in place of the natural N-acetylneuraminic acid (Neu5Ac) in GM3 and potentially other gangliosides can alter the properties of the cell membrane and affect cellular processes such as cell adhesion, growth, and signaling.
Comparative Analysis of ManNProp and Natural ManNAc Metabolic Flux
The efficiency of the metabolic conversion and incorporation of this compound in comparison to its natural counterpart, N-acetylmannosamine, is a critical factor in its application for metabolic glycoengineering. Studies in rats have provided valuable insights into the comparative metabolic flux of these two precursors.
In vivo experiments using radiolabeled ManNProp and ManNAc have demonstrated that the unnatural precursor is incorporated into glycoproteins at rates comparable to the natural precursor in most organs. nih.gov This suggests that the enzymes of the sialic acid biosynthetic pathway exhibit a remarkable tolerance for the N-propanoyl group, which is only slightly larger than the N-acetyl group.
However, a notable exception to this observation is the liver. In this organ, N-acetylmannosamine was found to be taken up and metabolized more effectively than this compound. nih.gov This organ-specific difference in metabolic flux could be attributed to variations in transporter affinity or enzymatic kinetics within the liver cells.
The following table summarizes the comparative incorporation of radiolabeled ManNProp and ManNAc in different rat tissues, highlighting the differential metabolic flux in the liver.
| Organ | Relative Incorporation of this compound (compared to N-acetylmannosamine) |
| Most Organs | Similar |
| Liver | Less Effective |
Modulation of Cellular Glycosylation Profiles by N Propanoyl Mannosamine
Impact on Overall Cellular Sialylation Levels
The introduction of N-propanoyl mannosamine (B8667444) to cells leads to a notable shift in the composition of sialic acids on the cell surface. ManNProp is efficiently metabolized and competes with its natural counterpart, N-acetylmannosamine (ManNAc), resulting in the partial or substantial replacement of N-acetylneuraminic acid (Neu5Ac) with N-propanoylneuraminic acid (Neu5Prop) in sialoglycans.
In human umbilical cord blood-derived mesenchymal stromal cells (MSCs), supplementation with ManNProp resulted in the replacement of approximately half of the cellular Neu5Ac with Neu5Prop. nih.gov A similar study observed that in NG108-15 cells, a neuroblastoma/glioma hybrid cell line, treatment with ManNProp led to a four-fold increase in the total sialic acid content, with over 95% of it being Neu5Prop. oup.com This demonstrates that the cellular machinery can readily utilize ManNProp, leading to a significant alteration of the sialic acid landscape on the cell surface. The degree of replacement can be influenced by cell type and experimental conditions.
Table 1: Effect of N-Propanoyl Mannosamine on Cellular Sialylation
| Cell Type | Finding | Reference |
|---|---|---|
| Human Umbilical Cord Blood-Derived Mesenchymal Stromal Cells | Approximately 50% of N-acetylneuraminic acid was replaced by N-propanoylneuraminic acid. | nih.gov |
| NG108-15 (neuroblastoma/glioma hybrid) | Four-fold increase in total sialic acid, with >95% as N-propanoylneuraminic acid. | oup.com |
Regulation of Polysialic Acid (PolySia) Expression
Polysialic acid (PolySia) is a large, negatively charged glycan that plays a crucial role in neural development and plasticity. It is primarily found on the Neural Cell Adhesion Molecule (NCAM). The presence of unnatural sialic acid precursors, such as ManNProp, has been shown to interfere with the polysialylation of NCAM.
Given that NCAM is the major carrier of PolySia in vertebrates, the effects of ManNProp on polysialylation are most prominently observed on this molecule. nih.govnih.gov Studies in human neuroblastoma SH-SY5Y cells, which express high levels of PolySia on NCAM, have demonstrated a significant reduction in cell surface polysialylation upon treatment with ManNProp. semanticscholar.orgplos.org Flow cytometry analysis revealed a nearly 90% reduction in PolySia expression. semanticscholar.org Further quantification by HPLC confirmed a substantial decrease of up to 60% in total PolySia synthesis in ManNProp-treated cells compared to untreated controls. semanticscholar.org This highlights the specific and potent inhibitory effect of ManNProp on the polysialylation of NCAM.
Table 2: Impact of this compound on Polysialic Acid Expression in SH-SY5Y Neuroblastoma Cells
| Measurement Method | Finding | Reference |
|---|---|---|
| Flow Cytometry | Nearly 90% reduction in cell surface polysialylation. | semanticscholar.org |
| HPLC | Up to 60% reduction in total polysialic acid synthesis. | semanticscholar.org |
Alterations in Specific Glycan Epitope Expression
Beyond general sialylation and polysialylation, this compound can also influence the expression of specific glycan epitopes that are critical for cell-cell recognition and adhesion processes.
The Sialyl-Lewis X (sLeX) epitope is a crucial ligand for selectin-mediated cell adhesion, playing a key role in processes such as leukocyte rolling during inflammation. Some studies have reported that the incorporation of N-propanoyl neuraminic acid into glycoconjugates can lead to a significant increase in the expression of sLeX structures. researchgate.net In HL-60 cells, a human promyelocytic leukemia cell line, treatment with ManNProp resulted in a dramatic increase in sLeX expression and enhanced adhesion to selectins. researchgate.net However, a detailed analysis of N-glycans in mesenchymal stromal cells treated with ManNProp did not detect an increase in sLeX on these structures, suggesting that the observed increase in total cellular sLeX may be present on O-glycans or glycolipids. nih.govnih.gov
A comprehensive N-glycan analysis of ManNProp-supplemented mesenchymal stromal cells revealed alterations in fucosylated structures. nih.govnih.govresearchgate.net While sLeX was not found on N-glycans, these cells showed an increase in multiply fucosylated N-glycan species. nih.govnih.govresearchgate.net Tandem mass spectrometric analysis identified these fucosylated epitopes as Lewis x or blood group H epitopes. nih.govnih.gov The relative abundance of N-glycans containing more than one fucose residue was higher in cells treated with ManNProp compared to control cells. nih.gov This indicates that the metabolic shift induced by ManNProp can have broader effects on glycosylation, extending to alterations in fucosylation patterns on N-glycans.
Changes in Antennarity and Polylactosamine Content of N-Glycans
Treatment of cells with this compound can lead to significant remodeling of the N-glycan profile, affecting both the branching (antennarity) and the elongation of glycan chains with polylactosamine units. A detailed analysis of human umbilical cord blood-derived mesenchymal stromal cells (MSCs) has provided key insights into these structural changes.
In a study where MSCs were cultured with ManNProp, mass spectrometric analysis of the cell surface N-glycans revealed a notable shift towards more complex structures. nih.govnih.govnih.gov Specifically, there was a discernible increase in the relative abundance of tri- and tetra-antennary N-glycans. nih.govnih.govnih.gov These highly branched structures are critical for modulating cell surface receptor function and cell-cell interactions.
Furthermore, the supplementation with ManNProp was found to enhance the presence of polylactosamine-containing N-glycans. nih.govnih.govnih.gov Polylactosamine chains are repeating units of N-acetyllactosamine (Galβ1-4GlcNAc) that can be added to the antennae of N-glycans, effectively extending their length. These extensions play crucial roles in cell adhesion, migration, and signaling.
The observed increase in both antennarity and polylactosamine content in MSCs following ManNProp treatment suggests a significant alteration of the glycosylation machinery, favoring the production of larger, more complex N-glycans. This remodeling of N-glycan architecture has the potential to influence the biological properties of the cells.
Table 1: Relative Abundance of N-Glycan Structural Classes in Mesenchymal Stromal Cells (MSCs) With and Without this compound (ManNProp) Supplementation.
| Glycan Structural Class | Control MSCs (%) | ManNProp-supplemented MSCs (%) |
| Tri- and Tetra-antennary N-Glycans | Baseline | Increased |
| Polylactosamine-containing N-Glycans | Baseline | Increased |
This table provides a qualitative summary based on the reported findings. The exact percentages can be found in the cited literature. nih.govnih.govnih.gov
Cell Type-Specific Variations in Glycosylation Remodeling
The metabolic conversion of this compound to N-propanoylneuraminic acid and its subsequent incorporation into glycans is not uniform across all cell types. Research has shown that the degree to which natural sialic acids are replaced by their N-propanoyl counterparts can vary widely, ranging from 10% to as high as 85%, depending on the specific cell line. semanticscholar.org This inherent variability in metabolic flux has direct implications for the extent and nature of glycosylation remodeling.
For instance, in human umbilical cord blood-derived MSCs, approximately half of the N-acetylneuraminic acid was replaced by N-propanoylneuraminic acid in the N-glycans. nih.govnih.govnih.gov This level of incorporation was sufficient to induce the significant changes in N-glycan antennarity and polylactosamine content detailed previously.
In other cell types, such as the human acute myeloid leukemia cell line HL-60, treatment with N-acyl-modified mannosamine analogs, including N-propanoyl-D-mannosamine, has been shown to modulate the expression of cell surface epitopes like sialyl-Lewis-X (sLeX). nih.gov While this study focused on a specific glycan epitope, it underscores the principle that the cellular response to these metabolic precursors is cell-context dependent. The enzymatic machinery responsible for glycan biosynthesis, including glycosyltransferases, can differ between cell types, leading to distinct outcomes in glycan remodeling even when the same precursor molecule is supplied.
Therefore, while the findings in MSCs provide a clear example of how this compound can drive the synthesis of more complex and extended N-glycans, it is anticipated that the specific nature of these alterations will differ in other cell lines. The cell-specific expression levels of various glycosyltransferases and other enzymes in the sialic acid biosynthetic pathway are key determinants of the final glycan structures expressed on the cell surface.
Biological Implications and Cellular Responses to N Propanoyl Mannosamine Induced Glycosylation Changes
Effects on Neuronal Biology and Regeneration
The introduction of N-propanoyl mannosamine (B8667444) into cellular metabolic pathways has demonstrated significant potential in influencing neuronal behavior, particularly in promoting regenerative processes. By altering the structure of sialic acids on the surface of neural cells, ManNProp can modulate intercellular interactions and signaling events crucial for neuronal growth and the re-establishment of functional connections.
Stimulation of Neurite Outgrowth in Neuronal Cell Cultures
Neurite outgrowth, the process of developing new projections from a neuron, is a fundamental step in the formation of neural circuits and regeneration after injury. Studies have shown that treatment with ManNProp can stimulate this process. The metabolic incorporation of the N-propanoyl group in place of the N-acetyl group on sialic acids alters the properties of the cell surface, which can influence the interaction of neurons with their environment and promote the extension of neurites. This effect is attributed to the modification of cell surface sialoglycans, which play a role in cell-cell and cell-matrix interactions that guide neuronal growth.
Promotion of Axonal Elongation and Functional Synapse Reestablishment
Beyond initial neurite sprouting, N-propanoyl mannosamine has been observed to promote the sustained elongation of axons, the primary transmission lines of the nervous system. In a murine model of sciatic nerve injury, systemic application of ManNProp led to a significant increase in the mean distance of axonal regeneration. This suggests that the glycoengineering of the N-acyl side chain of sialic acid is a promising approach for enhancing peripheral nerve regeneration. Furthermore, in vitro studies have indicated that ManNProp not only increases neurite outgrowth but also accelerates the reestablishment of functional synapses, the specialized junctions where neurons communicate. mdpi.com
Table 1: Effect of this compound on Axonal Regeneration in a Murine Sciatic Nerve Injury Model
| Treatment Group | Mean Distance of Axonal Regeneration (mm) | Number of Arborizing Axons (%) |
|---|---|---|
| This compound | 2.49 | 21 |
| Saline (Control) | 1.53 | 16 |
Data from a study investigating the in vivo effects of this compound on peripheral nerve regeneration. The results show a statistically significant increase in both the length of regenerating axons and the percentage of axons that are branching out. mdpi.com
Modulation of Neural Cell Adhesion Molecule (NCAM) Functions in Neural Plasticity
The Neural Cell Adhesion Molecule (NCAM) is a key player in neural development, synaptic plasticity, and regeneration. A significant post-translational modification of NCAM is the addition of long chains of sialic acid, known as polysialic acid (polySia). This modification is a crucial regulator of cell-cell interactions. The N-butanoyl analogue of mannosamine has been shown to be an efficient inhibitor of the attachment of polysialic acid to NCAM, indicating that modifications to the N-acyl side chain of mannosamine can directly modulate NCAM function. biorxiv.org By altering the polysialylation of NCAM, this compound can influence the adhesive properties of neurons, thereby affecting processes like axonal guidance, fasciculation, and synaptic plasticity, which are fundamental aspects of a neuron's ability to adapt and regenerate. nih.govmdpi.comnih.gov
Influence on Cell Adhesion and Migration Mechanisms
The alteration of cell surface sialic acids by this compound extends its influence to the fundamental processes of cell adhesion and migration. These processes are critical not only in the nervous system but also in development, immune response, and wound healing.
Alteration of Cell-Cell and Cell-Matrix Interactions
The glycocalyx, with its terminal sialic acid residues, is at the forefront of cellular interactions. By introducing a propanoyl group, this compound modifies the chemical nature of these terminal sugars, which can alter the binding affinities for complementary receptors on other cells or components of the extracellular matrix (ECM). Research has shown that the polysialic acid moiety of NCAM can regulate both cell-cell and cell-substrate interactions. nih.gov Therefore, modulation of this polysialylation by ManNProp analogues can impact these interactions. Furthermore, studies with other N-acyl modified mannosamine analogues have demonstrated changes in cell adhesion to various ECM proteins.
Regulation of Integrin-Dependent Adhesion Pathways
Integrins are a major family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cell signaling, migration, and survival. Treatment of HL60 cells with N-propanoylmannosamine has been shown to increase their adhesion to fibronectin, a key component of the extracellular matrix, through the activation of β1-integrin. frontiersin.org This indicates that the changes in cell surface sialylation induced by ManNProp can trigger "inside-out" signaling, leading to the activation of integrins and strengthening of cell adhesion. Integrin activation is a complex process that can involve various downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Rho family GTPases, which are central to the regulation of the actin cytoskeleton and cell motility. nih.govijbs.comnih.govnih.govfrontiersin.orgresearchgate.netnih.gov
Table 2: Adhesion of Thiol-Modified N-Acetylmannosamine Analog-Treated Human Neural Stem Cells to Extracellular Matrix Components
| Substrate | Untreated Control (Attached Cells) | Ac5ManNTProp Treated (Attached Cells) |
|---|---|---|
| Laminin (B1169045) | 302 ± 22 | 791 ± 45 |
| Fibronectin | 210 ± 20 | Data not specified |
| Collagen | 169 ± 18 | Data not specified |
This table shows the enhanced adhesion of human neural stem cells to laminin after treatment with a thiol-modified N-acetylmannosamine analog (Ac5ManNTProp), a compound related to this compound that also modifies the cell surface through metabolic glycoengineering. This demonstrates the principle that modifying mannosamine derivatives can significantly alter cell-matrix interactions.
Impact on Cell Migration and Invasion Potential (e.g., in Cancer Models)
The modification of cell surface sialic acids through metabolic glycoengineering with this compound (ManNProp) has been shown to alter the adhesive and migratory properties of cells, with implications for cancer progression. The dense layer of sialic acids on the cell surface, a key component of the glycocalyx, plays a crucial role in mediating interactions with the extracellular matrix and other cells. Altering the N-acyl group from an acetyl to a propanoyl group modifies these interactions.
Research on breast cancer cells (MCF7) has demonstrated that treatment with ManNProp and other non-natural mannosamine analogs can lead to a reduction in cell adhesion and migration. semanticscholar.org This effect is associated with a decreased expression of polysialic acid (polySia), a polymer of sialic acid that plays a significant role in cell motility and is often overexpressed in metastatic cancers. semanticscholar.orgmdpi.com The study observed that glycoengineering with ManNProp reduced polySia expression by 33% in MCF-7 cells. semanticscholar.org
Conversely, some studies have shown that ManNProp treatment can increase cell adhesion in specific contexts. For example, in the human leukemia cell line HL60, which normally lacks sialic acids, treatment with ManNProp led to increased adhesion to fibronectin, a component of the extracellular matrix. frontiersin.orgfrontiersin.org This enhanced adhesion was linked to the activation of β1-integrin, a key cell adhesion receptor. frontiersin.orgfrontiersin.org These contrasting findings suggest that the impact of this compound on cell migration and invasion is highly dependent on the cell type and the specific molecular context of adhesion.
Table 1: Effect of N-acyl Mannosamine Analogs on MCF7 Breast Cancer Cell Properties
| Treatment | Reduction in PolySia Expression (%) | Impact on Adhesion & Migration |
|---|---|---|
| ManNProp | 33% | Reduced |
| ManNBut | 60.8% | Reduced |
| ManNPent | 62% | Reduced |
| ManNHex | 65% | Reduced |
Data sourced from studies on MCF7 breast cancer cells demonstrating that metabolic glycoengineering with non-natural sialic acid precursors interferes with adhesion and migration. semanticscholar.org
Modulation of Immune Cell Function and Proliferation
Cell surface sialylation is a critical regulator of immune responses. Sialic acids act as self-associated molecular patterns (SAMPs) that are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on most immune cells. researchgate.net The interaction between sialic acids and Siglecs helps to maintain immune tolerance and prevent aberrant activation. By modifying the structure of sialic acids, this compound can modulate these crucial immune-regulatory interactions.
While metabolic glycoengineering with this compound profoundly modulates immune cell function, direct evidence for it being a potent inducer of proliferation in T-lymphocytes or microglia is limited. Instead, the literature suggests that altering sialylation primarily serves to regulate immune cell activation and signaling. For instance, studies on the parent compound, D-mannosamine, have shown it can exert cytotoxic effects on malignant T-lymphoid cell lines, which is contrary to inducing proliferation. nih.gov Glycosylation is known to be indispensable for T-cell development, activation, and proliferation, but these processes are typically regulated by the natural glycome. researchgate.net
In the context of microglia, the resident immune cells of the central nervous system, sialylation plays a key inhibitory role. Microglial Siglecs, such as CD33, bind to sialic acids on neurons and other cells, a process that suppresses microglial activation and phagocytosis. frontiersin.orgfrontiersin.org Altering the sialic acid structure through metabolic glycoengineering could theoretically disrupt this inhibitory signaling, thereby modulating microglial function. However, current research has not specifically demonstrated that this compound induces microglial proliferation.
A significant application of this compound is its ability to enhance the immunogenicity of tumor cells. Cancer cells often display abnormal glycosylation patterns, creating tumor-associated carbohydrate antigens (TACAs). However, many TACAs are poorly immunogenic because they are recognized as "self" by the immune system. nih.gov
Metabolic glycoengineering can overcome this immune tolerance. By supplying cells with this compound, the natural N-acetyl group on sialylated TACAs is replaced with an N-propanoyl group. This subtle chemical modification can make the TACA appear "foreign" to the immune system, thereby breaking tolerance and eliciting an immune response. nih.gov Research has shown that incorporating N-propionyl derivatized residues into polysialic acid on tumor cells can increase their immunogenicity. nih.gov Similarly, studies using other N-acyl mannosamine derivatives, such as N-phenylacetyl-D-mannosamine, have demonstrated that the resulting modified ganglioside GM3 on tumor cells can be recognized by specific antibodies, leading to complement-mediated cytotoxicity. nih.gov This strategy effectively "tags" cancer cells for destruction by the immune system. nih.gov
Table 2: Impact of Metabolic Glycoengineering on Tumor Cell Immunogenicity
| Precursor Compound | Modified Glycan | Cellular Effect | Immunological Outcome |
|---|---|---|---|
| This compound | Sia5Pr (N-propionylneuraminic acid) | Incorporation into polysialic acid | Increased immunogenicity of tumor cells nih.gov |
| N-phenylacetyl-D-mannosamine | GM3NPhAc (N-phenylacetyl GM3) | Display on melanoma and other tumor cells | Sensitivity to cytotoxicity by anti-PAcGM3 immune serum and complement nih.gov |
Interference with Host-Pathogen Interactions
Many pathogens, including viruses and bacteria, exploit host cell surface sialic acids as receptors to facilitate attachment and entry. The specificity of this interaction is often highly dependent on the precise chemical structure of the sialic acid. Metabolic glycoengineering with this compound offers a powerful strategy to disrupt these interactions.
Numerous viruses, including influenza viruses and certain polyomaviruses, use sialic acid as a primary receptor for initiating infection. fu-berlin.denih.gov The viral hemagglutinin or other surface proteins have binding pockets that are specifically shaped to recognize N-acetylneuraminic acid. By replacing Neu5Ac with Neu5Prop on the host cell surface, the binding affinity of these viruses can be dramatically altered.
Studies have shown that this metabolic modification can drastically interfere with sialic acid-dependent viral infection. nih.gov The introduction of an elongated N-acyl group on the sialic acid can either block the viral binding site, leading to potent inhibition of viral binding and infection, or in some cases, enhance it. This demonstrates that subtle changes in sialic acid chemistry can profoundly modulate viral tropism and could be explored as a novel antiviral strategy. nih.gov
Similar to viruses, many bacteria utilize adhesin proteins to bind to host cell glycans, with sialic acids being a common target. This adhesion is a critical first step in colonization and subsequent infection. nih.govmdpi.com Furthermore, some pathogenic bacteria decorate their own surfaces with sialic acids, a form of molecular mimicry that helps them evade the host's immune system. oup.com
By remodeling the host cell's sialic acid landscape with this compound, it is possible to disrupt the recognition sites for bacterial adhesins. This can prevent the initial attachment of bacteria to host tissues, forming the basis of an anti-adhesion strategy. nih.gov While direct studies focusing on this compound for bacterial anti-adhesion are less common than for viruses, the underlying principle is the same. Altering the key that the pathogen's adhesin is designed to fit can effectively jam the lock, preventing infection before it begins. This approach is advantageous as it aims to prevent infection without killing the pathogen, which may reduce the selective pressure for developing resistance that is common with traditional antibiotics. nih.gov
Influence on Cellular Differentiation Processes
The introduction of this compound (ManNProp) into cellular systems initiates a cascade of events that leads to the metabolic incorporation of the corresponding non-natural sialic acid, N-propanoylneuraminic acid (Neu5Prop), into the glycan chains of glycoproteins and glycolipids. This alteration of the cell surface landscape has been shown to have significant consequences for cellular differentiation, a fundamental process in development and tissue homeostasis. The steric and chemical changes brought about by the elongated N-acyl group of Neu5Prop can modulate intercellular and cell-matrix interactions, thereby influencing signaling pathways that govern cell fate decisions.
Impact on Neuronal Differentiation
This compound has been demonstrated to positively influence neuronal differentiation processes, including neurite outgrowth and axonal elongation. By altering cell surface sialylation, ManNProp can modulate signaling pathways crucial for neuronal development.
Research has shown that treating PC12 cells, a common model for neuronal differentiation, with ManNProp leads to increased neurite outgrowth. Furthermore, in a murine model of sciatic nerve injury, systemic treatment with ManNProp significantly enhanced the distance of axonal elongation and the number of arborizing axons five days after the injury. This suggests that the biochemical glycoengineering of the N-acyl side chain of sialic acid could be a promising strategy for improving peripheral nerve regeneration. The proposed mechanisms behind these effects include the modulation of growth factor receptor signaling and the secretion of factors that promote neurite outgrowth, such as thioredoxin.
Thiol-modified analogs of mannosamine, such as Ac5ManNTProp, have also been investigated for their effects on neuronal differentiation. In human neural stem cells (hNSCs), Ac5ManNTProp has been shown to upregulate biochemical markers consistent with the activation of the Wnt signaling pathway. The Wnt pathway is known to be critically involved in multiple aspects of neural development, including neuronal differentiation, axon guidance, and synapse formation.
| Compound | Cell/Model System | Observed Effect | Potential Mechanism |
|---|---|---|---|
| This compound (ManNProp) | PC12 cells, Murine sciatic nerve injury model | Increased neurite outgrowth, Enhanced axonal elongation and arborization | Modulation of growth factor signaling, Increased thioredoxin secretion |
| Ac5ManNTProp | Human Neural Stem Cells (hNSCs) | Upregulation of Wnt signaling pathway markers | Activation of Wnt signaling cascade |
Role in Osteoblast Differentiation and Bone Formation
The direct role of this compound in osteoblast differentiation and bone formation is an area of ongoing investigation. However, studies on metabolic glycoengineering in mesenchymal stromal cells (MSCs), the progenitors of osteoblasts, provide some insights into its potential influence.
Treatment of human umbilical cord blood-derived MSCs with ManNProp has been shown to lead to the replacement of approximately half of the native N-acetylneuraminic acid (Neu5Ac) with N-propanoylneuraminic acid (Neu5Prop) in the cell surface N-glycans. A significant finding from this research was the increased expression of the sialyl Lewis x (sLex) epitope on ManNProp-supplemented MSCs. The sLex epitope is known to be involved in cell adhesion processes, and its increased expression has been shown to target MSCs to the bone marrow, a critical step for their participation in bone formation and repair.
While this suggests an indirect role for ManNProp in bone formation by influencing the homing of MSCs, further research is required to elucidate its direct effects on the commitment and maturation of osteoblasts. It is important to note that other modified mannosamine analogs have been shown to have varied effects on cellular differentiation pathways, with some suppressing adipogenic (fat cell) differentiation, which can sometimes be inversely related to osteogenic (bone cell) differentiation.
| Compound | Cell System | Observed Effect on Glycosylation | Potential Implication for Bone Formation |
|---|---|---|---|
| This compound (ManNProp) | Human Mesenchymal Stromal Cells (MSCs) | Replacement of Neu5Ac with Neu5Prop, Increased expression of sialyl Lewis x (sLex) | Enhanced targeting of MSCs to bone marrow |
Effects on Angiogenic Capacity of Endothelial Cells
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for development, wound healing, and various pathological conditions. The cell surface glycans of endothelial cells play a significant role in modulating the interactions that drive angiogenesis.
The influence of modifying sialic acid on the cell surface of endothelial cells has been investigated using N-acyl analogues of D-mannosamine, including this compound. In a study utilizing a spheroid assay with Human Umbilical Vein Endothelial Cells (HUVECs), the effects of different sialic acid precursors on capillary sprouting were examined.
The results indicated that treatment with ManNProp led to a sprouting capability of HUVEC spheroids that was similar to the control spheroids. nih.gov This is in contrast to the natural precursor, N-acetyl-D-mannosamine (ManNAc), which caused a significant reduction in the total capillary length. nih.gov Conversely, another analogue, N-butyl-D-mannosamine (ManNBut), significantly enhanced capillary sprouting. nih.gov
These findings suggest that the length of the N-acyl side chain on the mannosamine precursor can differentially modulate the angiogenic capacity of endothelial cells. While this compound did not significantly alter angiogenesis in this model, the varied responses to different analogues highlight the potential of metabolic glycoengineering to fine-tune angiogenic processes.
| Compound | Cell System | Assay | Observed Effect on Angiogenesis |
|---|---|---|---|
| This compound (ManNProp) | Human Umbilical Vein Endothelial Cells (HUVECs) | Spheroid sprouting assay | Sprouting capability similar to control nih.gov |
| N-acetyl-D-mannosamine (ManNAc) | Human Umbilical Vein Endothelial Cells (HUVECs) | Spheroid sprouting assay | Inhibition of capillary growth nih.gov |
| N-butyl-D-mannosamine (ManNBut) | Human Umbilical Vein Endothelial Cells (HUVECs) | Spheroid sprouting assay | Enhanced capillary sprouting nih.gov |
Mechanistic Underpinnings of N Propanoyl Mannosamine S Biological Actions
Signal Transduction Pathways Activated by ManNProp Supplementation
The biological effects of N-propanoyl mannosamine (B8667444), notably the stimulation of neurite outgrowth, appear to be mediated through specific signal transduction pathways initiated at the cell surface. Research indicates that the stimulatory effect of ManNProp on neurite extension is dependent on the extracellular matrix upon which the cells are cultured. Specifically, the promotion of neurite outgrowth is significantly more pronounced on a laminin (B1169045) substrate compared to collagen I or poly-d-lysine. nih.gov This substrate dependency strongly suggests the involvement of integrin receptors, which are key mediators of cell-matrix interactions and subsequent intracellular signaling. nih.govnih.gov
It is hypothesized that the incorporation of the unnatural N-propanoylneuraminic acid into cell surface glycoconjugates may lead to the activation of β1-integrins. nih.gov Integrin activation is a known trigger for signaling cascades that modulate cytoskeletal dynamics and gene expression, both of which are crucial for neuritogenesis. nih.govmit.edu Ligand binding to integrins can initiate a variety of intracellular signaling events, including the activation of focal adhesion kinase (FAK) and the Ras-related GTPase R-ras, which are known to promote neurite outgrowth. nih.gov While the precise downstream effectors of ManNProp-induced integrin signaling are still under investigation, this pathway represents a critical initiation point for its biological actions.
Differential Protein Expression Profiles in Response to ManNProp Incorporation
Supplementation with ManNProp and the subsequent incorporation of Neu5Prop into glycoconjugates result in significant alterations to the cellular proteome. Studies have demonstrated that this biochemical engineering of sialic acids is accompanied by a changed protein expression pattern within the cell. nih.gov This indicates that the effects of ManNProp extend beyond the cell surface, influencing fundamental cellular processes through the modulation of protein synthesis.
Proteomic analyses of neuronal cells treated with ManNProp have led to the identification of several differentially expressed cytosolic proteins with regulatory functions. nih.gov A systematic study revealed that out of over 13,000 genes probed, 69 were differentially expressed in the presence of Neu5Prop, with 15 being upregulated and 54 downregulated. sci-hub.cat Among the upregulated genes, a notable example is the one encoding for thioredoxin. sci-hub.cat Thioredoxin is a small redox-regulating protein that is directly involved in processes of cell differentiation and neurite outgrowth, suggesting a direct link between its increased expression and the observed phenotype. sci-hub.cat The identification of such regulatory proteins provides a molecular basis for the cellular changes induced by ManNProp.
The 14-3-3 family of proteins are highly conserved, ubiquitously expressed regulatory molecules that play a crucial role in a wide array of cellular processes, including signal transduction, cell cycle control, and apoptosis. mdpi.comacesisbio.com In the context of neurobiology, 14-3-3 proteins are known to be involved in neuronal differentiation, migration, survival, and neurite outgrowth. jneurosci.org They function as adaptor proteins, binding to phosphorylated serine or threonine motifs on a multitude of target proteins, thereby modulating their activity, localization, or stability. mdpi.comharvard.edu While a direct interaction between N-propanoyl mannosamine treatment and the expression or function of 14-3-3 proteins has not been definitively established, the known role of 14-3-3 proteins in promoting neurite outgrowth makes them a plausible downstream effector in the signaling cascades initiated by ManNProp. jneurosci.org
Hypothetical Transcriptional Modulation by Unnatural Nucleotide Sugars (e.g., CMP-Neu5Prop)
A compelling hypothesis for one of the deeper mechanistic actions of this compound lies in the unique biochemistry of sialic acid activation. Unlike other monosaccharides, which are activated in the cytosol, sialic acid is activated to its nucleotide sugar form, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), within the nucleus. nih.gov Following its biosynthesis in the cytosol, N-propanoylneuraminic acid (Neu5Prop) is transported into the nucleus where it is converted to CMP-N-propanoylneuraminic acid (CMP-Neu5Prop). ovid.com
Given that this activation occurs in the cellular compartment responsible for gene regulation, it has been proposed that the presence of the unnatural CMP-Neu5Prop could directly modulate transcription. nih.gov An accumulation of this unnatural nucleotide sugar might interfere with the machinery of gene expression, potentially by altering the activity of transcription factors or chromatin-modifying enzymes. nih.govovid.com This hypothesis is supported by findings that ManNProp treatment leads to differential expression of a number of genes. sci-hub.cat The enrichment of N-propanoylneuraminic acid in the nucleus could, therefore, serve as a direct link between metabolic glycoengineering and the observed changes in cellular protein expression. ovid.com
Cross-Talk with Other Glycosylation Pathways
The introduction of this compound into cellular metabolism not only leads to the generation of unnatural sialic acids but also appears to engage in cross-talk with other crucial post-translational modification pathways, notably O-linked N-acetylglucosaminylation (O-GlcNAcylation). ovid.com O-GlcNAcylation is the dynamic addition and removal of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process that is vital for regulating protein function in a manner analogous to phosphorylation. nih.govnih.gov
Studies have shown that ManNProp can interfere with the O-GlcNAcylation of intracellular proteins. For instance, in the context of dopamine (B1211576) biosynthesis, the application of ManNProp leads to a decreased level of O-GlcNAc modification on tyrosine 3-monooxygenase, the rate-limiting enzyme in this pathway. ovid.com This reduction in O-GlcNAcylation allows for increased phosphorylation and subsequent activation of the enzyme. ovid.com The precise mechanism of this interference is not fully elucidated, but it is hypothesized that the nuclear accumulation of CMP-Neu5Prop could transcriptionally regulate the enzymes responsible for O-GlcNAc cycling. ovid.com This could involve the upregulation of O-GlcNAcase, the enzyme that removes O-GlcNAc, or the downregulation of O-GlcNAc transferase, the enzyme that adds it. ovid.com This interplay between two distinct glycosylation pathways highlights the complex and far-reaching effects of ManNProp on cellular regulation.
Data Tables
Table 1: Differentially Expressed Genes in Neuronal Cells Treated with ManNProp
| Gene Regulation | Number of Genes Affected | Example of Upregulated Gene Product |
|---|---|---|
| Upregulated | 15 | Thioredoxin |
| Downregulated | 54 | Not specified in sources |
Data sourced from a study on the effects of Neu5Prop on gene expression. sci-hub.cat
Table 2: Proposed Mechanistic Steps in ManNProp's Biological Action
| Mechanistic Step | Key Molecules/Pathways Involved | Observed Outcome |
|---|---|---|
| Signal Transduction Activation | β1-integrins, Laminin | Stimulation of neurite outgrowth |
| Transcriptional Modulation | CMP-N-propanoylneuraminic acid (CMP-Neu5Prop) | Differential gene expression |
| Cross-talk with other Glycosylation | O-GlcNAcylation (O-GlcNAc transferase/O-GlcNAcase) | Decreased O-GlcNAcylation, increased phosphorylation of target proteins |
Information compiled from multiple research findings. nih.govovid.com
Synthetic Strategies for N Propanoyl Mannosamine and Derivatives
Chemical Synthesis Methodologies for N-Acyl Mannosamine (B8667444) Analogues
The foundational step in synthesizing ManNProp and its analogues is the formation of an amide bond between the amino group of D-mannosamine and a corresponding carboxylic acid. Various methodologies have been developed to achieve this N-acylation efficiently.
A common and effective method for the N-acylation of D-mannosamine involves the use of peptide coupling reagents, among which HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is prominent. HBTU is widely used in peptide synthesis due to its ability to activate carboxylic acids for rapid and high-yield amide bond formation with minimal side reactions. researchgate.netarkat-usa.org
The process begins with the activation of propanoic acid by HBTU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This reaction forms a highly reactive O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium (HBTU-ester) intermediate. This activated species is then susceptible to nucleophilic attack by the primary amino group of D-mannosamine hydrochloride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). This approach is advantageous as it proceeds under mild conditions, preserving the sensitive stereochemistry of the mannosamine sugar.
Table 1: Key Reagents in HBTU-Mediated Acylation of D-Mannosamine
| Reagent | Function |
| D-Mannosamine Hydrochloride | Starting amino sugar |
| Propanoic Acid | Acyl group donor |
| HBTU | Carboxylic acid activator (coupling reagent) |
| DIPEA | Non-nucleophilic base |
| DMF | Aprotic polar solvent |
To facilitate the entry of N-propanoyl mannosamine into cells for metabolic labeling studies, its hydroxyl groups are often protected with acetyl groups. This per-O-acetylation significantly increases the lipophilicity of the sugar, allowing it to more readily diffuse across the hydrophobic cell membrane. nih.govnih.gov Once inside the cell, ubiquitous cytosolic esterase enzymes efficiently remove the acetyl groups, liberating the this compound to enter the sialic acid biosynthetic pathway. nih.gov
The synthesis of peracetylated N-propanoyl-D-mannosamine (Ac₄ManNProp) is typically achieved in a subsequent step following the N-acylation. The this compound product is treated with an excess of acetic anhydride, often using pyridine as both a catalyst and a solvent. Alternatively, an acid catalyst can be employed. This reaction acetylates the four free hydroxyl groups at positions C1, C3, C4, and C6 of the pyranose ring. The resulting peracetylated product is more stable and has improved bioavailability for cellular experiments compared to its unprotected counterpart. nih.govnih.gov
Advanced Analytical Methodologies in N Propanoyl Mannosamine Research
Quantification of N-Propanoyl Neuraminic Acid and Other Modified Sialic Acids
The quantification of N-propanoyl neuraminic acid, alongside other naturally occurring and modified sialic acids, is a critical first step in evaluating the metabolic engineering of cell surface glycans. This process typically involves the release of sialic acids from their glycoconjugate linkages, followed by sensitive detection and quantification.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) provides a powerful alternative for the detailed analysis of sialic acid composition. This technique requires the sialic acids to be chemically modified into volatile derivatives prior to analysis oup.com. The standard procedure involves the release of sialic acids via mild acid hydrolysis, followed by derivatization acs.orgnih.gov.
A robust derivatization method involves methyl esterification of the carboxyl group followed by conversion of the hydroxyl groups into heptafluorobutyrate (HFB) esters oup.comepa.gov. The resulting volatile compounds are then separated by gas chromatography and identified by mass spectrometry based on their unique retention times and fragmentation patterns oup.comacs.org. This GC/MS approach is highly sensitive, enabling qualitative and quantitative analysis at the sub-nanomolar level, and can distinguish between a wide variety of sialic acid structures, including O-acetylated and O-methylated forms oup.comnih.govepa.gov.
The sequential analysis on a single sample allows for the determination of sialic acids, monosaccharides, and even amino acids, providing a comprehensive compositional analysis of glycoproteins from a minimal amount of starting material acs.orgnih.gov.
| Step | Description | Purpose | Citations |
|---|---|---|---|
| 1. Hydrolysis | Mild acid hydrolysis (e.g., 2 M acetic acid or diluted formic acid) is used to cleave sialic acids from glycoconjugates. | Release of individual sialic acid molecules. | oup.comacs.orgnih.gov |
| 2. Derivatization | Multi-step process, often involving methyl esterification followed by formation of heptafluorobutyrate (HFB) derivatives. | To make the sialic acids volatile for GC analysis. | oup.comepa.gov |
| 3. GC Separation | The volatile derivatives are separated based on their boiling points and interaction with the GC column stationary phase. | Separation of different sialic acid species. | acs.orgresearchgate.net |
| 4. MS Detection & Analysis | Eluted compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments. | Identification based on characteristic fragmentation patterns and quantification. | oup.comnih.gov |
Comprehensive Glycan Profiling and Structural Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for N-Glycan Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preeminent technology for detailed structural analysis of N-glycans. The workflow begins with the enzymatic release of N-glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F) mac-mod.comnih.gov. The released glycans can be labeled with a fluorescent tag, such as Rapifluor-MS™ or 2-aminopyridine (PA), which enhances their detection in both fluorescence and mass spectrometry analyses researchgate.netsigmaaldrich.com.
Separation of these complex glycan mixtures is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net. This technique effectively separates glycans based on their hydrophilicity, allowing for the resolution of many isomeric structures nih.gov. The separated glycans are then introduced into a mass spectrometer, often using electrospray ionization (ESI), for detection and structural elucidation nih.govnih.gov.
Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting the glycan ions to reveal information about branching patterns and monosaccharide composition sigmaaldrich.comnih.gov. Advanced LC-MS/MS strategies, such as parallel reaction monitoring (PRM), offer enhanced sensitivity and selectivity, enabling the detection and quantification of very low-abundance glycan species that might be missed by other methods researchgate.net.
Flow Cytometry for Cell Surface Glycan Epitope Expression
Flow cytometry is an indispensable tool for analyzing the expression of glycan epitopes on the surface of living cells creative-biolabs.com. This technique allows for the rapid, quantitative analysis of thousands of individual cells, providing a population-level view of glycosylation changes. The primary method for detecting specific glycan structures is through the use of fluorescently labeled lectins or antibodies researchgate.net.
Lectins are proteins that recognize and bind to specific carbohydrate structures. For example, lectins like Sambucus nigra agglutinin (SNA) can be used to detect terminal sialic acids with a specific linkage researchgate.netnih.gov. To study the expression of N-propanoyl neuraminic acid-containing epitopes, one could assess changes in binding of a panel of sialic acid-specific lectins.
Alternatively, specific antibodies can be developed to recognize the novel glycan structures. For instance, antibodies that specifically bind to N-glycolylneuraminic acid (Neu5Gc) are widely used to detect its presence on cell surfaces via flow cytometry plos.orgfrontiersin.orgnih.gov. A similar antibody-based approach could be applied to detect the incorporation of Neu5Pr. By combining staining for glycan epitopes with markers for cell viability or apoptosis, a more detailed understanding of the biological consequences of altered glycosylation can be achieved researchgate.net.
| Probe Type | Example | Glycan Specificity | Application | Citations |
|---|---|---|---|---|
| Lectin | Sambucus nigra agglutinin (SNA) | Binds preferentially to sialic acid attached to terminal galactose in an α-2,6 linkage. | Quantifying α-2,6-sialylation on the cell surface. | researchgate.netnih.gov |
| Lectin | Maackia amurensis agglutinin (MAA) | Binds preferentially to sialic acid in an α-2,3 linkage. | Quantifying α-2,3-sialylation on the cell surface. | researchgate.net |
| Lectin | Concanavalin A (ConA) | Binds to α-mannose residues. | Detecting high-mannose type N-glycans. | researchgate.net |
| Antibody | Anti-Neu5Gc Antibody | Binds specifically to N-glycolylneuraminic acid-containing epitopes. | Detecting the incorporation of the non-human sialic acid Neu5Gc. | plos.orgfrontiersin.org |
Western Blot Analysis of Glycoconjugate Expression
Western blot analysis, or the more specific lectin blot, is used to examine the glycosylation status of specific proteins within a complex mixture. This technique involves separating cellular proteins by size using polyacrylamide gel electrophoresis (PAGE) and transferring them to a solid membrane support researchgate.net.
Once on the membrane, specific glycoconjugates can be detected. In a lectin blot, the membrane is probed with a labeled lectin to detect all proteins that carry a particular glycan structure. In a Western blot, an antibody specific to the protein of interest is used, and any shifts in its apparent molecular weight can indicate changes in glycosylation, such as the addition of sialic acid residues.
For detecting the incorporation of N-propanoyl neuraminic acid, a protein of interest could be analyzed by Western blot to observe any increase in molecular weight. Furthermore, a specific antibody that recognizes Neu5Pr-containing glycans could be used to probe a blot of total cell lysate, identifying all proteins that have incorporated this modified sialic acid plos.org. This method provides valuable information on which specific proteins are being modified by the metabolic glycoengineering process.
Spectroscopic Techniques (e.g., NMR) for Structural Verification of Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural verification of N-propanoyl mannosamine (B8667444) and its analogues. This non-destructive technique allows for the detailed analysis of the molecular structure in solution, providing information on the connectivity of atoms and their spatial relationships. The structural confirmation of compounds such as N-propanoyl-D-mannosamine (ManNProp) and N-butyl-D-mannosamine (ManNBut) has been successfully achieved through NMR analysis. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization. In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals provide a wealth of information about the proton environment within the molecule. For N-acyl mannosamine analogues, the signals corresponding to the protons of the pyranose ring, the acyl chain, and the anomeric proton are of particular interest. nih.gov
To achieve complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These include:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the spin system of the mannosamine ring and the acyl chain.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system, enabling the assignment of all protons belonging to a particular monosaccharide ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for identifying connectivity across quaternary carbons and the glycosidic linkage in more complex analogues.
The anomeric configuration of N-propanoyl mannosamine, a critical stereochemical feature, can be determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum. nih.gov For instance, a small coupling constant is typically indicative of an α-anomer, while a larger coupling constant suggests a β-anomer.
The successful application of these advanced NMR techniques has been documented in the synthesis and characterization of various N-acyl-D-mannosamine derivatives. nih.govoup.com These studies confirm the molecular structures of the synthesized compounds, ensuring their suitability for further biological investigations. nih.gov
Below is an interactive data table summarizing the typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in N-acyl mannosamine analogues, based on data for related compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric (H-1/C-1) | ~4.5 - 5.5 | ~90 - 100 |
| Ring Protons/Carbons (H-2 to H-6/C-2 to C-6) | ~3.5 - 4.5 | ~50 - 80 |
| Acyl CH₂ | ~2.0 - 2.5 | ~30 - 40 |
| Acyl CH₃ | ~1.0 - 1.5 | ~10 - 20 |
| Carbonyl (C=O) | - | ~170 - 180 |
Future Research Trajectories and Unresolved Questions in N Propanoyl Mannosamine Research
Deeper Elucidation of Specific Signaling Pathways Triggered by Modified Sialylation
The introduction of non-natural sialic acids into cell surface glycans can alter cellular behavior, but the precise signaling pathways that are triggered remain largely uncharacterized. Research has shown that treatment with ManNProp can induce the proliferation of astrocytes, microglia, and peripheral T-lymphocytes, suggesting a direct impact on cellular signaling cascades that control cell growth and immune responses. epa.gov Furthermore, studies with other N-acyl mannosamine (B8667444) analogues have demonstrated the potential to modulate specific pathways; for instance, thiol-modified analogues like Ac5ManNTProp have been shown to upregulate biochemical markers consistent with the Wnt/β-catenin signaling pathway in human neural stem cells. mdpi.comresearchgate.net
A significant unresolved question is whether the display of NeuProp on the cell surface directly engages specific receptors or indirectly alters the function of sialoglycoproteins, thereby initiating downstream signaling. Future research must focus on identifying the specific signaling cascades affected by NeuProp incorporation. This will involve comprehensive phosphoproteomic and transcriptomic analyses of cells treated with ManNProp to map the activated kinases and differentially expressed genes. Elucidating these pathways is critical to understanding the mechanisms behind the observed cellular responses and to harnessing this technology for therapeutic purposes.
Comprehensive Analysis of Glycosyltransferase and Glycosidase Activity Modulation
The enzymes of the sialic acid biosynthetic pathway exhibit a degree of promiscuity, allowing them to process analogues like ManNProp. epa.gov However, the efficiency of this processing and the impact of the resulting modified sialic acids on other glycosylation enzymes are not fully understood. It is known that different ManNAc analogues are processed with varying degrees of incorporation, depending on the chemical structure of their N-acyl chain. biorxiv.org The enzymes responsible for transferring sialic acid to glycans, sialyltransferases, and those that remove them, sialidases (a type of glycosidase), are central to this process. nih.gov
Future investigations need to systematically quantify how the presence of NeuProp on donor substrates (CMP-NeuProp) affects the kinetics and substrate specificity of the 20 known mammalian sialyltransferases. nih.gov It is plausible that some sialyltransferases incorporate NeuProp more efficiently than others, leading to selective changes in the sialylation of specific glycoproteins. Conversely, it is also crucial to determine if sialoglycans terminating in NeuProp are more or less susceptible to cleavage by various endogenous and pathogenic sialidases. Understanding this enzymatic interplay will provide a more precise model of how ManNProp alters the cellular glycome and will be essential for designing predictable glycoengineering strategies.
Investigation of Long-Term Effects on Cellular Homeostasis and Physiology
Metabolic glycoengineering is often considered a relatively benign technique with minimal interference in cellular processes. mdpi.com However, the long-term consequences of sustained incorporation of non-natural sugars like NeuProp into cellular glycans are largely unknown. While some N-acyl ManNAc analogues have been associated with cytotoxicity or apoptosis, particularly those with ketone-bearing groups or specific O-acylation patterns, the effects of simpler analogues like ManNProp over extended periods have not been thoroughly investigated. nih.govjohnshopkins.edu
Exploration of Structure-Activity Relationships for Novel N-Acyl ManNAc Analogues
The biological effects of ManNAc analogues are highly dependent on the structure of their N-acyl side chain. nih.govmdpi.com Establishing clear structure-activity relationships (SAR) is fundamental to designing new molecules with desired properties, whether for enhanced metabolic flux, specific biological modulation, or reduced cytotoxicity. nih.gov For example, studies have compared analogues with straight-chain N-acyl groups (like propanoyl, butanoyl, and pentanoyl) to those with cycloalkyl groups, finding that cycloalkyl groups can be more readily processed by the metabolic machinery. biorxiv.org The steric bulk of the N-acyl group is a key factor; even the addition of a single methylene (B1212753) group, as in N-butanoyl-D-mannosamine (ManNBut) compared to ManNProp, can lead to different biological outcomes, such as altering the polysialic acid display on the neural cell adhesion molecule (NCAM). mdpi.com
Future research should expand on these findings by synthesizing and testing a wider array of novel N-acyl ManNAc analogues. This includes exploring variations in chain length, branching, and the incorporation of different functional groups. A systematic approach will allow for the development of predictive models that link specific structural features to metabolic efficiency and biological activity.
Table 1: Structure-Activity Relationships of Selected N-Acyl ManNAc Analogues
| Analogue | N-Acyl Group | Key Structural Feature | Observed Biological Effect/Property |
|---|---|---|---|
| ManNAc | Acetyl | Natural precursor | Baseline for comparison |
| ManNProp | Propanoyl | One additional methylene group vs. ManNAc | Induces proliferation of astrocytes and microglia epa.gov |
| ManNBut | Butanoyl | Two additional methylene groups vs. ManNAc | Alters polysialic acid display on NCAM mdpi.com |
| Ac4ManNCb | Cyclobutanoyl | Cyclic N-acyl group | Enhanced sLeX expression and E-selectin adhesion biorxiv.org |
| 3,4,6-O-Bu3ManNLev | Levulinoyl (ketone-bearing) | Ketone group and specific O-butanoylation pattern | Highly apoptotic; potential anti-cancer drug candidate nih.govjohnshopkins.edu |
| Ac5ManNTProp | Thio-propanoyl | Thiol group on a three-carbon linker | Upregulates Wnt signaling markers mdpi.comresearchgate.net |
This table is interactive and can be sorted by column.
Development of Advanced Methodologies for Targeted Glycan Engineering in Complex Biological Systems
A primary goal of metabolic oligosaccharide engineering (MOE) is to achieve precise control over which cell types and which specific glycoproteins are modified. johnshopkins.edu Current methods using global administration of ManNAc analogues result in widespread, and often heterogeneous, incorporation of the non-natural sugar across various cell surfaces and proteins. mdpi.com The development of more advanced, targeted methodologies is a key future direction.
One promising strategy involves the design of "caged" ManNAc analogues that are activated only in specific cells or tissues, for example, by a locally expressed enzyme or by an external stimulus like light. Another approach could be to conjugate ManNAc analogues to molecules that bind to specific cell surface receptors, thereby increasing their uptake into target cells. Furthermore, combining MOE with genetic approaches, such as the cell-specific expression of engineered glycosyltransferases with altered substrate specificities, could provide an additional layer of control. These advanced methodologies will be crucial for moving beyond broad-spectrum glycan modification to highly targeted glycan editing, enabling more sophisticated studies of glycan function and the development of precision therapeutics.
Q & A
Q. What is the biosynthetic pathway of N-propanoyl mannosamine (ManNProp) in sialic acid modification, and how does it differ from natural pathways?
this compound is metabolized via the sialic acid pathway, where it replaces natural N-acetylmannosamine (ManNAc). ManNProp is converted by cytosolic enzymes (e.g., UDP-GlcNAc 2-epimerase) into CMP-N-propanoylneuraminic acid (Neu5Prop), which is incorporated into cell surface glycoconjugates. This process bypasses strict substrate specificity in the sialic acid pathway, enabling metabolic engineering of glycans . Key validation steps include:
- Metabolic labeling : Use radiolabeled ManNProp (e.g., ³H or ¹⁴C) to track incorporation into glycoproteins.
- Mass spectrometry : Confirm Neu5Prop presence via characteristic fragmentation patterns .
Q. What analytical methods are recommended for quantifying this compound and its metabolic derivatives in biological samples?
- HPLC with fluorescence detection : Derivatize samples with 2-aminobenzamide (2-AB) or anthranilic acid for sensitive quantification of ManNProp and Neu5Prop. Use ion-pair chromatography to resolve epimerized byproducts (e.g., glucosamine derivatives) .
- Liquid chromatography–tandem mass spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for glycan-specific analysis. Internal standards like ¹³C-labeled mannosamine improve accuracy .
Advanced Research Questions
Q. How can researchers design experiments to assess the functional impact of N-propanoyl sialic acids on cellular behavior (e.g., proliferation, adhesion)?
- In vitro models : Treat neuroblastoma (e.g., SH-SY5Y) or immune cells with ManNProp (1–10 mM, 48–72 hrs) and evaluate:
- Proliferation : Via MTT assays or EdU incorporation. Example: ManNProp induces T-cell proliferation by altering sialic acid-dependent signaling .
- Migration/Invasion : Use Transwell assays with Matrigel-coated membranes. Reduced invasion in ManNProp-treated cancer cells correlates with polysialic acid modulation .
Q. What experimental strategies address contradictions in this compound’s role in glycosylphosphatidylinositol (GPI) anchor synthesis?
While unmodified mannosamine inhibits GPI anchoring by blocking α1,2-mannose linkages , this compound’s effects are context-dependent. To resolve discrepancies:
- Comparative assays : Treat MDCK or Plasmodium falciparum cultures with ManNProp vs. mannosamine. Assess GPI-anchored proteins (e.g., gD-1-DAF) via PI-PLC sensitivity and surface biotinylation .
- Metabolic tracing : Use ³H-ethanolamine to quantify GPI precursor (PP1) synthesis inhibition. ManNProp may spare GPI biosynthesis in parasites, unlike mannosamine .
Q. How can researchers optimize metabolic oligosaccharide engineering (MOE) with this compound for cell-specific glycan labeling?
- Chemical reporters : Pair ManNProp with bioorthogonal tags (e.g., azides) for click chemistry-based detection. Example: Conjugate ManNProp with 6-azidosialic acid for fluorescence imaging .
- Dose-response optimization : Titrate ManNProp (0.5–5 mM) to balance incorporation efficiency and cytotoxicity. LC-MS/MS validates glycan editing without disrupting N-linked glycosylation .
Methodological Challenges
Q. How do epimerization artifacts during sample preparation affect mannosamine quantification, and how can they be mitigated?
Acid hydrolysis of glycoconjugates (e.g., 4 M HCl, 100°C) converts glucosamine to mannosamine (~4% epimerization), complicating quantification . Solutions include:
- Isotope dilution assays : Spike samples with ¹⁵N-labeled mannosamine to correct for epimerization losses.
- Enzymatic digestion : Use chitinase or lysozyme to release amino sugars without harsh hydrolysis .
Q. What strategies improve resolution in chromatographic separation of this compound from structurally similar amino sugars?
- Derivatization : Pre-column labeling with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances UV/fluorescence detection and reduces co-elution with galactosamine .
- Multi-dimensional chromatography : Couple HILIC with reverse-phase LC to resolve ManNProp from muramic acid and glucosamine in microbial EPS studies .
Data Interpretation Guidelines
- Contradictory results in GPI inhibition : Cross-validate with orthogonal methods (e.g., surface biotinylation + PI-PLC sensitivity) to distinguish trafficking defects from synthesis inhibition .
- Cell-type variability : Profile sialyltransferase expression (e.g., ST6Gal1, ST3Gal4) to explain differential Neu5Prop incorporation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
